molecular formula C12H8ClNO3S B067530 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3-thiazole-4-carbonyl chloride CAS No. 175203-35-7

2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3-thiazole-4-carbonyl chloride

Cat. No. B067530
M. Wt: 281.72 g/mol
InChI Key: ZPEAGTZLDSQPFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3-thiazole-4-carbonyl chloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MDBZTC and has a molecular formula of C12H8ClNO3S. The purpose of

Scientific Research Applications

MDBZTC has been found to have potential applications in various fields, including medicinal chemistry, material science, and molecular biology. In medicinal chemistry, MDBZTC has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells. In material science, MDBZTC has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage and separation. In molecular biology, MDBZTC has been used as a fluorescent probe for the detection of DNA.

Mechanism Of Action

The mechanism of action of MDBZTC in inhibiting cancer cell growth is not fully understood. However, it has been suggested that MDBZTC may inhibit the activity of enzymes involved in DNA replication and cell division. In material science, MDBZTC acts as a linker in the synthesis of MOFs, which have high surface area and porosity, making them suitable for gas storage and separation applications. In molecular biology, MDBZTC binds specifically to DNA, resulting in fluorescence emission, which can be used for DNA detection.

Biochemical And Physiological Effects

MDBZTC has been shown to have low toxicity and good biocompatibility in vitro. In vivo studies are needed to determine the toxicity and biocompatibility of MDBZTC in animal models. MDBZTC has also been shown to exhibit anti-cancer activity in various cancer cell lines, including breast, lung, and colon cancer cells.

Advantages And Limitations For Lab Experiments

MDBZTC has several advantages in lab experiments, including its ease of synthesis, low toxicity, and good biocompatibility. However, its limited solubility in water and organic solvents may pose a challenge in some experiments.

Future Directions

MDBZTC has potential applications in various fields, including medicinal chemistry, material science, and molecular biology. Future research should focus on optimizing the synthesis method of MDBZTC to improve its yield and solubility. In medicinal chemistry, further studies are needed to determine the mechanism of action of MDBZTC in inhibiting cancer cell growth and its potential as a therapeutic agent. In material science, the use of MDBZTC as a precursor for the synthesis of MOFs with improved gas storage and separation properties should be explored. In molecular biology, the development of new fluorescent probes based on MDBZTC for DNA detection should be investigated.

Synthesis Methods

MDBZTC can be synthesized through the reaction of 2-aminothiazole with 2,3-dihydro-1,4-benzodioxin-2-carbonyl chloride in the presence of triethylamine. This reaction results in the formation of MDBZTC as a white solid with a yield of 80-90%.

properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3-thiazole-4-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO3S/c13-11(15)7-6-18-12(14-7)10-5-16-8-3-1-2-4-9(8)17-10/h1-4,6,10H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEAGTZLDSQPFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C3=NC(=CS3)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20625759
Record name 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3-thiazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.72 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3-thiazole-4-carbonyl chloride

CAS RN

175203-35-7
Record name 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-4-thiazolecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175203-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3-thiazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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